5-[3-(Trifluoromethyl)phenyl]indole
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]indole is a chemical compound that features an indole core substituted with a trifluoromethyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]indole typically involves the introduction of the trifluoromethyl group into the indole framework. One common method is the radical trifluoromethylation of indole derivatives. This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction conditions often include the use of an organic solvent such as tetrahydrofuran and a base like tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Indole-3-carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Another compound with a trifluoromethyl group, used in similar applications.
Fluridone: A compound with a trifluoromethyl group, used as an herbicide.
1-Phenylsulfonamide-3-Trifluoromethyl-5-pyrazole: A compound with a trifluoromethyl group, used in pharmaceutical research.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]indole is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability, lipophilicity, and potential for diverse applications.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-19-14/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWJFZUYMXDXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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